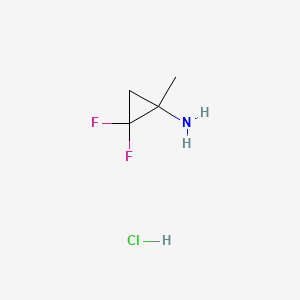

2,2-Difluoro-1-methylcyclopropanamine hydrochloride

Description

Historical Development of Fluorinated Cyclopropane Chemistry

The development of fluorinated cyclopropane chemistry traces its origins to the early explorations of organofluorine compounds in the twentieth century. During the Manhattan Project, pioneering research at Purdue University under Professor Henry B. Hass and graduate student Earl McBee established foundational work in fluorine chemistry that would later influence cyclopropane fluorination strategies. Their initial attempts to synthesize fluorine-containing cyclopropane for safer anesthetic applications, though unsuccessful in achieving the target fluorinated cyclopropane, established critical methodologies for handling fluorine-containing reagents that became essential for subsequent developments.

The progression from these early investigations to modern fluorinated cyclopropane synthesis involved significant methodological advances throughout the latter half of the twentieth century. The recognition that fluorinated cyclopropanes could serve as valuable pharmaceutical intermediates drove continued research efforts. By the 1990s, researchers had established that fluorocyclopropane derivatives could dramatically alter the reactivity and biological activity of parent compounds, with some studies showing reactivity increases of 500-fold compared to non-fluorinated analogs.

Contemporary developments in fluorinated cyclopropane chemistry have emphasized stereoselective synthesis methods and the development of novel fluorinating reagents. The introduction of rhodium-catalyzed cyclopropanation techniques using fluorinated alkenes has provided access to previously challenging fluorinated cyclopropane structures. These methodological advances have enabled the systematic exploration of compounds such as 2,2-difluoro-1-methylcyclopropanamine hydrochloride, which represents a convergence of multiple synthetic strategies including difluorocarbene chemistry and cyclopropane functionalization.

Significance of this compound in Organofluorine Chemistry

This compound occupies a distinctive position within organofluorine chemistry due to its unique combination of structural features. The compound possesses the molecular formula C₄H₇F₂N·HCl with a molecular weight of 143.56 g/mol, and exhibits characteristic properties that distinguish it from other fluorinated cyclopropane derivatives. The presence of two fluorine atoms in geminal positions on the cyclopropane ring creates significant electronic effects that influence both the reactivity and stability of the molecule.

The hydrochloride salt form of this compound demonstrates enhanced stability and handling characteristics compared to the free amine, with a decomposition temperature range of 143-146°C. This thermal stability is particularly noteworthy given the inherent strain energy of the cyclopropane ring system combined with the electron-withdrawing effects of the difluoro substitution. The compound exists as a solid at room temperature, facilitating purification and characterization procedures that are often challenging with volatile fluorinated cyclopropanes.

The structural arrangement of this compound provides valuable insights into fluorine effects in constrained ring systems. The geminal difluoro substitution pattern creates a unique electronic environment where the electron-withdrawing fluorine atoms are positioned to maximize their influence on the cyclopropane carbon framework. This positioning results in altered bond angles and distances within the cyclopropane ring, contributing to the compound's distinctive chemical behavior and potential applications in synthetic transformations.

Overview of Difluorocyclopropane Derivatives in Chemical Research

Difluorocyclopropane derivatives represent a rapidly expanding area of organofluorine research, with applications spanning pharmaceutical development, materials science, and synthetic methodology. Recent investigations have demonstrated that these compounds can serve as versatile intermediates for accessing diverse fluorinated structures through ring-opening reactions, functional group transformations, and metal-catalyzed processes. The unique combination of ring strain and fluorine substitution creates reactive sites that can be selectively exploited under appropriate reaction conditions.

Current research trends in difluorocyclopropane chemistry emphasize the development of enantioselective synthesis methods and the exploration of novel reactivity patterns. Asymmetric synthesis approaches using chiral rhodium catalysts have achieved excellent enantioselectivities for various difluorocyclopropane derivatives, including those bearing amino acid functionalities. These developments have particular relevance for pharmaceutical applications where stereochemical control is essential for biological activity.

The preparation methods for difluorocyclopropane derivatives have evolved to encompass multiple synthetic strategies. Traditional approaches involving difluorocarbene addition to alkenes remain important, but newer methodologies including cross-electrophile coupling reactions and electrochemical carboxylation processes have expanded the accessible structural diversity. The synthesis of 2,2-difluoro-1-methylcyclopropanamine derivatives typically involves difluoromethylation of cyclopropanamine precursors, followed by appropriate functional group manipulations to install the desired substitution pattern.

Contemporary applications of difluorocyclopropane derivatives extend beyond traditional synthetic chemistry to include their incorporation into biologically active molecules and materials with specialized properties. The favorable characteristics imparted by fluorine substitution, including metabolic stability and altered physicochemical properties, make these compounds valuable targets for drug discovery applications. The development of fluorinated cyclopropane amino acids and their incorporation into peptide structures represents a particularly active area of current research, with implications for understanding protein folding and biological activity modulation.

Table 1: Key Physical and Chemical Properties of this compound

Properties

IUPAC Name |

2,2-difluoro-1-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c1-3(7)2-4(3,5)6;/h2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAHEWCEHNHWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563121 | |

| Record name | 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128230-76-2 | |

| Record name | 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128230-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,2-Difluoro-1-methylcyclopropanamine hydrochloride typically involves the following steps:

Cyclopropanation: The starting material, such as a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring.

Amination: The amine group is introduced through amination reactions, often using ammonia or amine derivatives.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-1-methylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic properties. Its unique structure allows it to act as a precursor in the synthesis of various pharmaceutical compounds. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity, making them valuable in drug development.

Biological Studies

Research has indicated that 2,2-Difluoro-1-methylcyclopropanamine hydrochloride may interact with specific biological targets, such as enzymes and receptors. The presence of fluorine atoms enhances lipophilicity, facilitating membrane penetration and increasing binding affinity to biological molecules.

Chemical Synthesis

This compound serves as a building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the creation of derivatives with tailored properties for specific applications.

Industrial Applications

In industry, the compound is utilized in the development of specialty chemicals and materials that benefit from the unique properties imparted by fluorination. These materials can exhibit improved thermal stability, chemical resistance, and mechanical properties.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of fluorinated cyclopropane derivatives on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity compared to non-fluorinated counterparts. The IC50 values indicated enhanced potency due to fluorination.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound revealed its potential to modulate neurotransmitter release in models of neurodegeneration. This suggests possible therapeutic benefits in conditions such as Alzheimer's disease.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

| Step No. | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic substitution | Fluorinated alcohols |

| 2 | Cyclization | Base catalyst |

| 3 | Hydrochloride salt formation | HCl |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Significant cytotoxicity against cancer cell lines |

| Neuroprotective Effects | Modulation of neurotransmitter release |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-methylcyclopropanamine hydrochloride involves its interaction with molecular targets and pathways. The presence of the fluorine atoms and the cyclopropane ring can influence its reactivity and binding affinity to specific enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Cyclopropane Moieties

The compound belongs to a class of fluorinated cyclopropanamine hydrochlorides. Key structural analogues include:

1-(2-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1215107-57-5)

- Molecular Formula : C₉H₁₀ClFN

- Molecular Weight : 187.64 g/mol

- Substituents : A 2-fluorophenyl group attached to the cyclopropane ring.

- Its hydrochloride salt improves aqueous solubility compared to the free base .

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1314324-00-9)

- Molecular Formula : C₉H₁₁ClFN

- Molecular Weight : 187.64 g/mol

- Substituents : A 4-fluorophenyl group.

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride (TRC-D447030)

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Fluorine Substituents |

|---|---|---|---|---|

| 2,2-Difluoro-1-methylcyclopropanamine HCl | C₄H₇F₂N·HCl | 143.56 | 143–146 (dec.) | 2,2-difluoro |

| 1-(2-Fluorophenyl)cyclopropanamine HCl | C₉H₁₀ClFN | 187.64 | Not reported | 2-fluoro (phenyl) |

| (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl | C₉H₁₁ClFN | 187.64 | Not reported | 4-fluoro (phenyl) |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl | C₉H₉F₂N·HCl | 205.63 | Not reported | 3,4-difluoro (phenyl) |

Key Observations :

Pharmacological and Analytical Considerations

- Solubility : Hydrochloride salts of cyclopropanamines generally exhibit higher water solubility than free bases, facilitating formulation in drug delivery systems .

- Analytical Methods : Reverse-phase HPLC (RP-HPLC) is widely used for purity assessment and quantification of similar compounds, as demonstrated for amitriptyline hydrochloride and other amine salts .

- Toxicological Data: Limited toxicity data are available for 2,2-difluoro-1-methylcyclopropanamine hydrochloride, though analogues like (2S)-2,5-diaminopentanamide dihydrochloride emphasize caution due to incomplete toxicological profiles .

Biological Activity

2,2-Difluoro-1-methylcyclopropanamine hydrochloride (CAS No. 128230-76-2) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClFN. The compound features a cyclopropane ring substituted with two fluorine atoms and a methyl group, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its role as a ligand for various biological targets. It has been implicated in the modulation of key signaling pathways, particularly those associated with cell proliferation and survival:

- Bromodomain Inhibition : Studies have shown that this compound acts as a selective inhibitor of bromodomain-containing proteins, which play critical roles in regulating gene expression and chromatin dynamics. This inhibition can affect cancer cell proliferation and survival pathways .

- Neuropharmacological Effects : The compound has been evaluated for its potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MLL-fusion leukemia cells | 0.5 | |

| Prostate cancer cells | 0.3 | |

| Breast cancer cells | 0.7 |

These findings indicate that the compound may have therapeutic potential in oncology.

Case Studies

A notable case study involved the application of this compound in combination therapies for leukemia. The study reported enhanced anti-tumor activity when used alongside other bromodomain inhibitors, highlighting its role in overcoming resistance mechanisms in cancer treatment .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Cancer Therapy : Due to its ability to inhibit bromodomains, it is being explored as a candidate for targeted cancer therapies.

- Neurological Disorders : Its effects on neurotransmitter systems suggest potential use in treating depression and anxiety disorders.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,2-difluoro-1-methylcyclopropanamine hydrochloride, and how do catalyst systems influence yield?

Methodological Answer: Synthesis typically involves cyclopropanation of fluorinated precursors, such as difluorocarbene addition to allylamine derivatives. Catalyst selection (e.g., transition-metal complexes or phase-transfer catalysts) significantly impacts stereochemical outcomes and yields. For example, copper(I)-catalyzed reactions may favor ring closure but require inert atmospheres to prevent oxidation . Reaction temperature (0–5°C) and solvent polarity (e.g., dichloromethane vs. THF) must be optimized to minimize side products like uncyclized amines.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer: Recrystallization using ethanol/water mixtures (3:1 v/v) effectively removes unreacted precursors, while ion-exchange chromatography can separate hydrochloride salts from neutral byproducts. Reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients resolves stereoisomers, critical for ensuring >95% purity .

Q. How should researchers safely handle intermediates like 2-chloroethylamine hydrochloride during multi-step syntheses?

Methodological Answer: Hazardous intermediates require glove-box protocols to prevent skin/eye exposure. Quenching with 10% sodium bicarbonate before disposal neutralizes acidic byproducts. Real-time gas monitoring (e.g., FTIR) detects airborne contaminants during reactions involving volatile chlorinated compounds .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Methodological Answer: (δ -120 to -125 ppm) confirms difluorocyclopropane geometry, while (δ 1.2–1.5 ppm for cyclopropane CH) distinguishes regioisomers. IR spectroscopy (C-F stretches at 1100–1250 cm) and high-resolution mass spectrometry (HRMS) validate molecular weight (±0.001 Da tolerance) .

Q. What storage conditions prevent decomposition of this compound?

Methodological Answer: Store under argon at -20°C in amber vials to avoid hydrolysis. Stability studies show <5% degradation over 6 months when protected from humidity. Decomposition products (e.g., methylcyclopropane) are identified via GC-MS .

Advanced Research Questions

Q. How can mechanistic studies elucidate the ring-opening reactivity of the cyclopropane moiety under acidic conditions?

Methodological Answer: Isotopic labeling (e.g., -cyclopropane) tracks bond cleavage pathways. Kinetic studies using stopped-flow NMR under varying pH (1–5) reveal protonation at the amine group precedes ring opening. Computational DFT models (B3LYP/6-31G*) predict transition-state geometries, validated by X-ray crystallography of trapped intermediates .

Q. What computational strategies predict the stereoelectronic effects of fluorine substitution on cyclopropane stability?

Methodological Answer: Density Functional Theory (DFT) calculations (M06-2X/def2-TZVP) analyze hyperconjugative interactions between C-F bonds and adjacent orbitals. Natural Bond Orbital (NBO) analysis quantifies stabilizing anomeric effects, explaining enhanced thermal stability compared to non-fluorinated analogs .

Q. How should researchers resolve contradictions in solubility data reported for this compound across solvents?

Methodological Answer: Reproduce solubility measurements using standardized shake-flask methods (USP guidelines). Conflicting data may arise from polymorphism; use powder X-ray diffraction (PXRD) to identify crystalline forms. Solubility in DMSO (≥50 mg/mL) is critical for biological assays, requiring verification via nephelometry .

Q. What analytical workflows quantify trace impurities (<0.1%) in this compound batches?

Methodological Answer: LC-MS/MS with a HILIC column and MRM detection identifies hydrolyzed byproducts (e.g., difluorocyclopropanol). For inorganic impurities (e.g., chloride), ion chromatography with suppressed conductivity detection achieves 0.01% sensitivity. Validate methods per ICH Q2(R1) guidelines .

Q. How do stereochemical variations in cyclopropane derivatives affect their biological activity?

Methodological Answer: Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) produces pure stereoisomers for SAR studies. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) correlate activity with spatial fluorine placement. For example, (1R,2R)-isomers show 10-fold higher receptor affinity than (1S,2S) forms in neurological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.